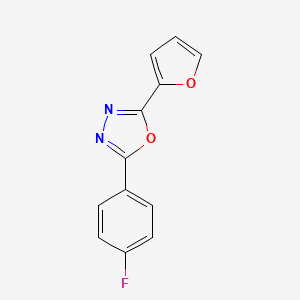

![molecular formula C10H9N5O3S B5564250 3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5564250.png)

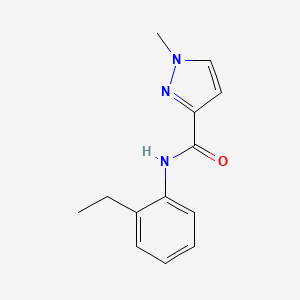

3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid, commonly known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has gained significant attention in recent years due to its potential therapeutic benefits. It is a prodrug that is converted into its active form by enzymes present in inflamed tissues, thereby reducing the risk of adverse effects associated with traditional NSAIDs.

Scientific Research Applications

Hydrolysis and Structural Analysis : A study on the acid hydrolysis of a series of 5-aryl-3-(β-thiomorpholinoethyl)-1,2,4-oxadiazoles, including compounds related to 3-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoic acid, revealed the formation of substituted benzoic acids. The structures of these compounds were characterized using spectral methods and X-ray diffraction structural analysis, demonstrating the potential for chemical transformation and analysis of benzoic acid derivatives (Kayukova et al., 2010).

Molecular Structure and Crystallography : Research on a related compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate, provided insights into the molecular structure and crystallography of benzoic acid derivatives. The study showed an essentially planar structure with specific hydrogen bonding and π–π stacking interactions, which could be relevant to understanding the structural properties of benzoic acid derivatives including this compound (Kosma et al., 2012).

Chemical Reactions and Derivatives Formation : A study focused on (S)-11-Thioxo-2,3,11,11a-tetrahydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5(10H)-one, which reacted with amino acid esters to give new ring systems. This research demonstrates the potential of benzoic acid derivatives, like this compound, to form various ring systems and derivatives through chemical reactions, expanding their potential applications in scientific research (Schmidt et al., 2008).

Synthesis and Characterization of Ligands : A novel 2-[-2-(4, 5-dimethyl thiazolyl) azo]-5-dimethyl amino benzoic acid was synthesized, showcasing the methods to create complex ligands from benzoic acid derivatives. Such studies are crucial for understanding the synthesis and characterization of complex molecules, which could include this compound (Waheeb et al., 2021).

Ligand and Metal Complexes Synthesis : The synthesis of the 2-[2\-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) coordinate complex is an example of the versatility of benzoic acid derivatives in forming ligand and metal complexes. This underscores the potential for this compound in similar applications (Jaber et al., 2021).

properties

IUPAC Name |

3-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O3S/c11-8(16)5-19-10-12-13-14-15(10)7-3-1-2-6(4-7)9(17)18/h1-4H,5H2,(H2,11,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJHBPKAHRXETD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)

![N-isopropyl-8-[(5-methyl-2-pyrazinyl)methyl]-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5564204.png)

![4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5564207.png)

![4-(4-{1-[rel-(1R,2S)-2-phenylcyclopropyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5564219.png)

![8-(2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5564225.png)

![N-[1-(3-ethyl-5-isoxazolyl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5564228.png)

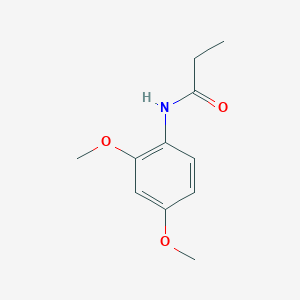

![methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)